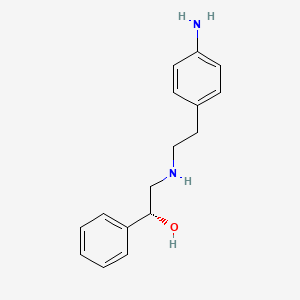

(R)-2-((4-アミノフェネチル)アミノ)-1-フェニルエタノール

説明

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

代謝性疾患

ミラベグロンは、代謝性疾患における有用性について検討されてきました . これは、選択的β3アドレナリン受容体作動薬であり、褐色脂肪組織(BAT)の活性化と代謝調節のための潜在的な薬剤として注目を集めています . BATは、その熱産生性と抗肥満性から、代謝性疾患に対する潜在的な治療標的として注目されています .

肥満治療

ミラベグロンは、動物およびヒトの研究において、褐色脂肪組織の活性化剤、 "ベージュ"細胞の刺激剤、代謝恒常性のコントローラーとして有効であることが判明しました . これまでミラベグロン治療後の肥満患者の有意な体重減少は示されていませんが、より少量のミラベグロンを長期間服用することで、褐色および"ベージュ"脂肪組織を刺激し、体重減少につながる可能性があるとされています .

糖尿病管理

ミラベグロンの効果は、肥満/過体重および糖尿病患者における血糖値の低下につながる可能性があります . ミラベグロンによるBATの活性化は、糖尿病治療のための新しいアプローチになる可能性があります .

過活動膀胱症候群

ミラベグロンは、過活動膀胱症候群に臨床的に使用されています . この状態の症状を抑制する上で有効であることが判明しています .

神経性膀胱過活動

ミラベグロンは単独または抗コリン剤との併用で、抗コリン療法に効果が不十分な患者に対して、膀胱内オナボトリヌクス毒素A注射の適用前に、好ましい治療選択肢となります

生化学分析

Biochemical Properties

In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration . The highest concentrations of the drug were found in the lungs, kidneys, and brain .

Cellular Effects

®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia , indicating its significant impact on cellular processes in the nervous system.

Molecular Mechanism

At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine .

Metabolic Pathways

®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety .

生物活性

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as a mirabegron intermediate, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of mirabegron, a medication used to treat overactive bladder conditions. The compound has garnered attention due to its interactions with adrenergic receptors and its potential implications in pharmacotherapy.

- Molecular Formula : CHNO

- Molecular Weight : 256.34 g/mol

- CAS Number : 391901-45-4

- Appearance : Off-white to light beige solid

- Melting Point : 97-100°C

- Solubility : Slightly soluble in chloroform and methanol, sparingly soluble in DMSO

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol acts primarily as a selective β-adrenergic receptor agonist. This mechanism is crucial in promoting bladder relaxation and enhancing urinary storage capacity. The compound's structural similarity to other adrenergic agents allows it to effectively bind to and activate these receptors, leading to its therapeutic effects.

Biological Activity Overview

Case Studies and Experimental Data

-

Kinetic Analysis :

A study conducted on the hydrolysis of mirabegron indicated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a substrate for butyrylcholinesterase (BChE). This finding highlights the compound's metabolic pathways and its interaction with BChE, which can influence the pharmacokinetics of mirabegron . -

In Vitro Studies :

In vitro assays demonstrated that (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol exhibits significant selectivity towards β-adrenergic receptors compared to other adrenergic subtypes. This selectivity is pivotal for minimizing side effects commonly associated with non-selective adrenergic agonists . -

Pharmacological Implications :

The compound has been identified as an impurity in mirabegron formulations, raising concerns about its potential pharmacological effects when present in therapeutic doses. Research into its inhibitory effects on metabolic enzymes has suggested that it may alter the metabolism of other drugs, necessitating careful monitoring during co-administration .

特性

IUPAC Name |

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391901-45-4 | |

| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。